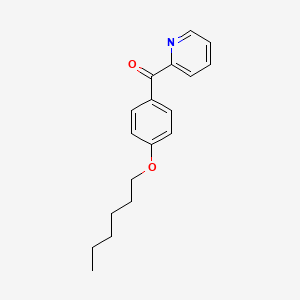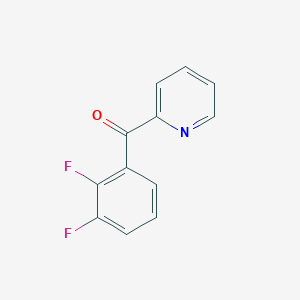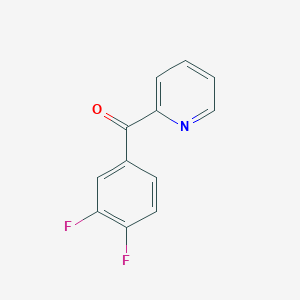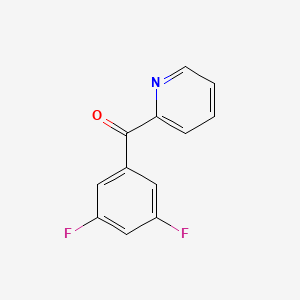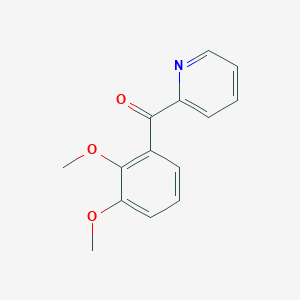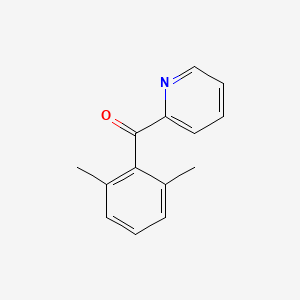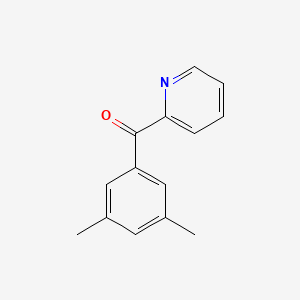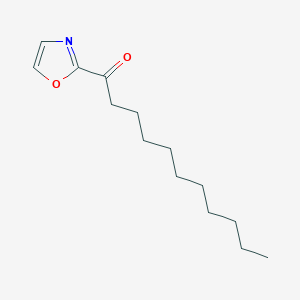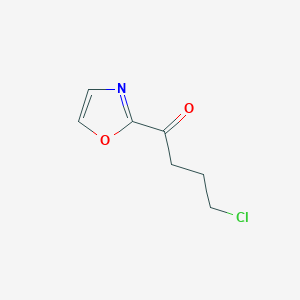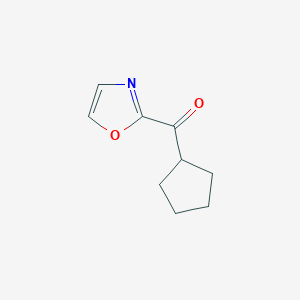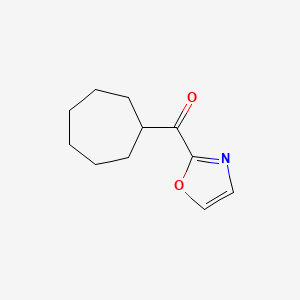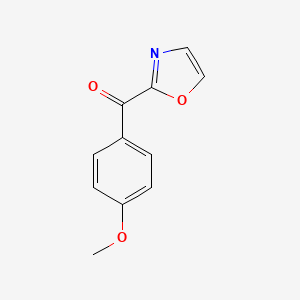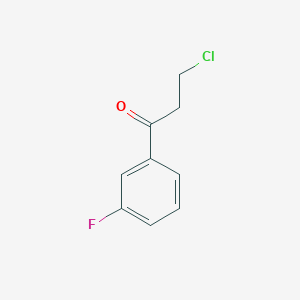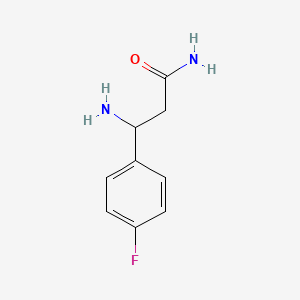
3-Amino-3-(4-fluoro-phenyl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(4-fluoro-phenyl)-propionamide, also known as 3-amino-3-4-fluorophenyl propanoic acid, is a chemical compound with the molecular formula C9H10FNO2 . It has a molecular weight of 183.182 g/mol .
Molecular Structure Analysis
The InChI Key of 3-Amino-3-(4-fluoro-phenyl)-propionamide is CPGFMWPQXUXQRX-UHFFFAOYSA-N . The SMILES string is C1=CC(=CC=C1C(CC(=O)O)N)F .Physical And Chemical Properties Analysis
3-Amino-3-(4-fluoro-phenyl)-propionamide has a melting point of 224-228°C (dec.) . Its density is predicted to be 1.289±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
3-Amino-3-(4-fluoro-phenyl)-propionamide serves as a valuable building block in the synthesis of various compounds in medicinal chemistry. For instance, it has been used in the synthesis of N-substituted propionamide derivatives, demonstrating significant antimicrobial activities against various bacterial and fungal strains. These derivatives include N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide and 4-(4-fluorobenzylidene)-2-(1-(6-methoxynaphthalen-2-yl)ethyl)oxazol-5(4H)-one, which show promise as potential antibacterial and antifungal agents (Helal et al., 2013).
Role in Drug Development and Cancer Research
This compound has also been involved in the development of drugs targeting specific receptors and pathways. For example, substituted propionamide derivatives have been identified as potent and selective Met kinase inhibitors, which are important in cancer therapy. These derivatives have shown efficacy in preclinical models of cancer, leading to their advancement into clinical trials (Schroeder et al., 2009).
Exploration in Neurochemistry
In neurochemistry, derivatives of 3-Amino-3-(4-fluoro-phenyl)-propionamide have been explored for their potential as ligands for brain receptors. For instance, arylpropylsulphonamides, related to this compound, have been investigated as α-amino-3-hydroxy-5-methyl-4-isoxazolpropionic acid (AMPA) receptor ligands. These studies aim to develop novel radiotracers for cerebral imaging, contributing to the understanding of brain function and neurological disorders (Kronenberg et al., 2007).
Vibrational and Electronic Structure Analysis
Research involving 3-Amino-3-(4-fluoro-phenyl)-propionic acid has extended to vibrational and electronic structure analysis. Theoretical studies using ab initio and DFT methods have been conducted to understand the zwitterionic monomer and dimer structures of this compound. These studies contribute to the understanding of molecular interactions and properties, which are crucial in the design of new materials and drugs (Pallavi & Tonannavar, 2020).
Antitumor Activity Exploration
Additionally, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from similar fluorinated benzene derivatives, have shown promise in antitumor activity, inhibiting the proliferation of certain cancer cell lines (Hao et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-3-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSZVUCCALYNSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-Fluorophenyl)Propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

